CRS3123 dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Br2N3O2S.2ClH/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19;;/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25);2*1H/t14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJABMYSJSDCBO-FMOMHUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Br2Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013915-99-5 | |

| Record name | CRS-3123 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013915995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRS-3123 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF2P0Y7Y0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CRS3123 Dihydrochloride: A Technical Overview for Drug Development Professionals

Boulder, CO - CRS3123 is an investigational, narrow-spectrum oral antibiotic currently in clinical development for the treatment of Clostridioides difficile infection (CDI). This technical guide provides an in-depth overview of its chemical structure, mechanism of action, and available preclinical and clinical data for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

CRS3123 is a fully synthetic, small-molecule antibacterial agent. The dihydrochloride (B599025) salt is the form utilized in clinical development.

| Property | Value |

| Chemical Name | Thieno[3,2-b]pyridin-7(4H)-one, 5-[[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-1-benzopyran-4-yl]amino]propyl]amino]-, hydrochloride (1:2)[1] |

| Chemical Formula | C₁₉H₂₁Br₂Cl₂N₃O₂S[1][2] |

| Molecular Weight | 586.17 g/mol [1][2] |

| CAS Number | 1013915-99-5[1][2] |

| Appearance | White to off-white solid[1] |

| SMILES | O=C1C2=C(C=CS2)NC(NCCCN[C@@H]3CCOC4=C(Br)C=C(Br)C=C34)=C1.[H]Cl.[H]Cl |

| InChI | InChI=1S/C19H19Br2N3O2S.2ClH/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19;;/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25);2*1H/t14-;;/m1../s1 |

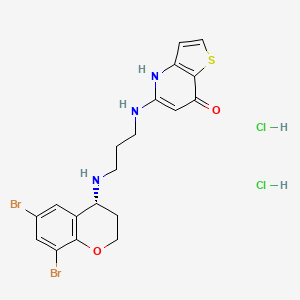

A diagram of the chemical structure of CRS3123 is provided below.[3]

Mechanism of Action: Selective Inhibition of Methionyl-tRNA Synthetase

CRS3123 exerts its antibacterial effect through a novel mechanism of action: the potent and selective inhibition of bacterial type 1 methionyl-tRNA synthetase (MetRS).[4][5][6] MetRS is a crucial enzyme responsible for charging methionine onto its cognate transfer RNA (tRNA), an essential step in protein biosynthesis. By inhibiting MetRS, CRS3123 effectively halts protein production, leading to the cessation of bacterial growth and toxin production.[4][5][7]

The narrow spectrum of activity of CRS3123 is attributed to its high selectivity for the type 1 MetRS found in certain bacteria, including C. difficile, while having minimal effect on the type 2 MetRS present in most Gram-negative bacteria and in human cells.[5][7] This targeted approach is designed to minimize disruption of the normal gut microbiota, a key factor in the prevention of CDI recurrence.[4][7]

Mechanism of action of CRS3123.

Preclinical and Clinical Data

In Vitro Activity

CRS3123 has demonstrated potent in vitro activity against a wide range of C. difficile clinical isolates, including hypervirulent strains such as BI/NAP1/027.[8] It also shows activity against other clinically relevant Gram-positive bacteria. Notably, it has limited activity against commensal gut anaerobes like Bacteroides and Bifidobacterium, supporting its narrow-spectrum profile.[9][10]

| Organism | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |

| Clostridioides difficile | 0.5 - 1 | 1 |

| Staphylococcus aureus | < 1 | |

| Streptococcus pyogenes | < 1 | |

| Enterococcus faecalis | < 1 | |

| Enterococcus faecium | < 1 |

Data from in vitro susceptibility testing.[8]

Animal Model Efficacy

In a hamster model of CDI, CRS3123 demonstrated superiority over vancomycin (B549263) in terms of animal survival.[11] This in vivo efficacy, coupled with the inhibition of toxin and spore formation, highlights its potential as a robust treatment for CDI.[11]

| Treatment Group | Dosage | Survival Rate (Day 33) |

| CRS3123 | 0.5 mg/kg/day | 62% |

| CRS3123 | 5 mg/kg/day | 75% |

| Vancomycin | 20 mg/kg/day | Lower than CRS3123 |

Data from a hamster model of C. difficile infection.[11]

Clinical Trial Data

CRS3123 has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.

Phase 1 Studies: In healthy adult volunteers, CRS3123 was found to be safe and well-tolerated in both single ascending doses (100 mg to 1200 mg) and multiple ascending doses (200 mg, 400 mg, and 600 mg twice daily for 10 days).[5][12] The studies showed limited systemic absorption, with the majority of the orally administered drug remaining in the gastrointestinal tract, leading to high fecal concentrations.[7]

Phase 2 Study: A randomized, double-blind, comparator-controlled trial evaluated the efficacy and safety of CRS3123 (200 mg and 400 mg twice daily for 10 days) compared to oral vancomycin (125 mg four times daily for 10 days) in adults with CDI.[4][12][13]

| Outcome | CRS3123 (200 mg & 400 mg) | Vancomycin (125 mg) |

| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) |

| CDI Recurrence Rate (Day 40) | 4% | 23% |

Topline results from the Phase 2 clinical trial.[4][13][14]

Experimental Protocols: Phase 2 Clinical Trial Design

The Phase 2 study was a multicenter, randomized, double-blind, comparator-controlled trial designed to assess the safety and efficacy of CRS3123 in adult patients with a primary episode or first recurrence of CDI.[7][13][15]

Phase 2 clinical trial workflow for CRS3123.

Inclusion Criteria:

-

Adults ≥ 18 years of age.

-

Diagnosed with a primary episode or first recurrence of CDI.

-

Stool positive for C. difficile toxin A and/or B.[12]

-

Three or more diarrheal stools per day in the 24 hours prior to randomization.[12]

Exclusion Criteria:

-

Intractable vomiting preventing oral medication intake.

-

Severe underlying disease with a life expectancy of less than the study duration.

-

More than one prior CDI episode within the last 3 months or more than two in the last 12 months.

-

Anticipated need for systemic antibiotic therapy during the study period.[16]

Endpoints:

-

Primary: Rate of clinical cure at the Test of Cure visit (Day 12).[7][13]

-

Secondary: Plasma concentrations of CRS3123, health-related quality of life outcomes, and rate of CDI recurrence.[7][16]

-

Exploratory: Effects on fecal microbiology, biomarkers of inflammation, metabolome, and microbiome.[7]

Conclusion

CRS3123 dihydrochloride is a promising novel antibiotic for the treatment of C. difficile infection. Its unique mechanism of action, narrow spectrum of activity, and positive preclinical and clinical data, particularly the low recurrence rates observed in the Phase 2 trial, suggest it could be a valuable addition to the therapeutic arsenal (B13267) against CDI. Further clinical development will be crucial to fully elucidate its role in managing this challenging infection.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. researchgate.net [researchgate.net]

- 4. businesswire.com [businesswire.com]

- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crestonepharma.com [crestonepharma.com]

- 7. crestonepharma.com [crestonepharma.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. contagionlive.com [contagionlive.com]

- 13. crestonepharma.com [crestonepharma.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

The Trajectory of a Targeted Therapeutic: An In-depth Technical Guide to the Discovery and Development of CRS3123 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development timeline of CRS3123 dihydrochloride, a novel, narrow-spectrum antimicrobial agent for the treatment of Clostridioides difficile infection (CDI). This document details the journey of CRS3123 from its initial discovery and preclinical evaluation to its progression through clinical trials, presenting key data, experimental methodologies, and the underlying mechanism of action.

Executive Summary

CRS3123 is a first-in-class, orally administered small molecule that selectively inhibits bacterial methionyl-tRNA synthetase (MetRS), an enzyme essential for protein synthesis.[1] Its targeted spectrum of activity against C. difficile while sparing the broader gut microbiota represents a significant advancement in the potential treatment of CDI, a leading cause of antibiotic-associated diarrhea.[2][3] Developed by Crestone, Inc., CRS3123 (formerly known as REP3123) has demonstrated potent inhibition of C. difficile growth, toxin production, and spore formation in preclinical studies and has shown promising safety and efficacy profiles in Phase 1 and Phase 2 clinical trials.[4][5]

Discovery and Preclinical Development

The journey of CRS3123 began with a lead optimization program aimed at identifying potent inhibitors of bacterial MetRS.

Lead Optimization and Chemical Synthesis

CRS3123 is a diaryldiamine compound that was identified through the optimization of a preceding compound, REP8839.[1] The lead optimization process focused on enhancing potency against C. difficile. This led to the identification of a chiral compound where the R-enantiomer, designated REP3123, exhibited significantly more potent inhibitory activity against C. difficile MetRS than the S-enantiomer.[1]

The synthesis of REP3123 is achieved through a convergent process. This involves the synthesis of a right-hand-side (RHS) 2-carboxaldehyde and a left-hand-side (LHS) aminochroman, which are then combined. The final product, this compound, is an off-white crystalline solid with high purity.[3]

Mechanism of Action

CRS3123 exerts its antimicrobial effect by selectively binding to and inhibiting the bacterial type 1 methionyl-tRNA synthetase (MetRS1).[3] This enzyme is responsible for attaching the amino acid methionine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[6] By inhibiting MetRS, CRS3123 effectively halts protein production in susceptible bacteria, leading to the cessation of growth and other essential cellular processes.[7] The selectivity of CRS3123 for bacterial MetRS over the human cytoplasmic and mitochondrial counterparts is a key feature, contributing to its favorable safety profile.[8]

The following diagram illustrates the mechanism of action of CRS3123.

Caption: Mechanism of CRS3123 action in C. difficile.

In Vitro and In Vivo Preclinical Studies

Preclinical evaluation of CRS3123 demonstrated its potent and narrow-spectrum activity against C. difficile.

Table 1: Preclinical Activity of CRS3123

| Parameter | Value | Reference |

| In Vitro Activity | ||

| MIC90 against C. difficile | 0.5-1.0 µg/mL | [1] |

| Ki for C. difficile MetRS | 20 pM | [1] |

| In Vivo Efficacy (Hamster Model) | ||

| Superiority to vancomycin (B549263) in survival | Demonstrated | [3] |

-

In Vitro Susceptibility Testing: Minimum Inhibitory Concentrations (MICs) were determined using the agar (B569324) dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

-

Enzyme Inhibition Assays: The inhibitory constant (Ki) for MetRS was determined through biochemical assays measuring the rate of ATP-PPi exchange in the presence of varying concentrations of the inhibitor.[8]

-

In Vivo Hamster Model of CDI: Hamsters were pre-treated with clindamycin (B1669177) to induce susceptibility to C. difficile. Following infection, animals were treated with CRS3123, vancomycin, or placebo, and survival rates were monitored.[3]

Clinical Development

The promising preclinical data supported the advancement of CRS3123 into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Clinical Trials

Two Phase 1 studies were conducted in healthy adult volunteers: a single ascending dose (SAD) study and a multiple ascending dose (MAD) study.

Table 2: Phase 1 Clinical Trial Design

| Study | Doses | Number of Participants | Key Findings |

| Single Ascending Dose (SAD) | 100 mg, 200 mg, 400 mg, 800 mg, 1200 mg | 40 (30 active, 10 placebo) | Well-tolerated; limited systemic absorption. |

| Multiple Ascending Dose (MAD) | 200 mg, 400 mg, 600 mg (twice daily for 10 days) | 30 (24 active, 6 placebo) | Generally safe and well-tolerated; minimal disruption of gut microbiota.[10] |

-

Safety and Tolerability Assessments: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis).[3]

-

Pharmacokinetic Analysis: Plasma, urine, and fecal concentrations of CRS3123 were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3]

-

Microbiome Analysis: The impact on gut microbiota was assessed by 16S rRNA gene sequencing of fecal samples collected at baseline and after treatment.[10][11]

The following diagram illustrates the typical workflow for 16S rRNA microbiome analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrum of activity and mode of action of REP3123, a new antibiotic to treat Clostridium difficile infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical 16S Microbiome Profiling [eurofinsgenomics.com]

What is the solubility of CRS3123 dihydrochloride in different solvents?

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS3123, also known as REP-3123, is a novel, narrow-spectrum antibiotic specifically designed to target Clostridioides difficile. It functions by inhibiting the bacterial methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis. This targeted mechanism of action makes CRS3123 a promising candidate for the treatment of C. difficile infection (CDI) while minimizing the disruption of the normal gut microbiota. Understanding the solubility of its dihydrochloride (B599025) salt, CRS3123 dihydrochloride, is a critical aspect of its pre-clinical and clinical development, influencing formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the known solubility of this compound in various solvents, details common experimental protocols for solubility determination, and illustrates its mechanism of action.

Data Presentation: Solubility of CRS3123 and its Dihydrochloride Salt

The solubility of a compound is a key physicochemical property that dictates its handling, formulation, and in vivo performance. The following tables summarize the available quantitative solubility data for this compound and the predicted solubility of its free base form.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | High solubility. |

| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | Suitable for in vivo formulations.[1] |

| Water | Data not publicly available | - |

| Ethanol | Data not publicly available | - |

| Methanol | Data not publicly available | - |

Table 2: Predicted Solubility of CRS3123 (Free Base)

| Solvent | Predicted Solubility | Method |

| Water | 0.00154 mg/mL | ALOGPS (Computational Prediction)[2] |

Note: The dihydrochloride salt form of an active pharmaceutical ingredient (API) is often developed to enhance its aqueous solubility compared to the free base.

Experimental Protocols: Determination of Solubility

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound. The following protocol provides a generalized methodology based on industry standards.

Shake-Flask Method for Equilibrium Solubility Determination

1. Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

2. Materials:

- This compound

- Selected solvents (e.g., water, ethanol, DMSO)

- Calibrated analytical balance

- Vials with screw caps

- Constant temperature shaker or incubator

- Centrifuge

- Syringe filters (e.g., 0.22 µm)

- High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for CRS3123 quantification.

3. Procedure:

- Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be visually apparent.

- Securely cap the vials and place them in a shaker with the temperature maintained at a constant, specified value (e.g., 25°C or 37°C).

- Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

- After the incubation period, cease agitation and allow the vials to stand to let the excess solid settle.

- To separate the undissolved solid, centrifuge the samples at a high speed.

- Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

- Filter the aliquot using a syringe filter compatible with the solvent to remove any remaining fine particles.

- Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

- Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

- The experiment should be performed in triplicate to ensure the reproducibility of the results.

4. Data Analysis: The solubility is reported as the average concentration from the triplicate samples, typically in mg/mL or µg/mL.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of CRS3123

CRS3123 exerts its antibacterial effect by inhibiting methionyl-tRNA synthetase (MetRS), a crucial enzyme in bacterial protein synthesis. The following diagram illustrates this pathway.

Caption: Mechanism of action of CRS3123.

Experimental Workflow: Shake-Flask Solubility Assay

The following diagram outlines the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility assay.

References

CRS3123 Dihydrochloride: A Comprehensive Technical Overview of its Activity Spectrum and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS3123 dihydrochloride (B599025) is a novel, narrow-spectrum antimicrobial agent under development primarily for the treatment of Clostridioides difficile infection (CDI).[1][2][3] As a first-in-class inhibitor of methionyl-tRNA synthetase (MetRS), CRS3123 presents a promising therapeutic alternative to broad-spectrum antibiotics, which can disrupt the protective gut microbiota and contribute to CDI recurrence.[3][4][5] This technical guide provides an in-depth analysis of the organisms in which CRS3123 is active, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Spectrum of Activity

CRS3123 demonstrates potent activity against a targeted range of pathogenic bacteria, while notably sparing many commensal members of the human gut microbiota.[2][4] Its selective action is a key attribute, potentially reducing the risk of dysbiosis-related complications often associated with antibiotic therapy.[5]

Active Organisms

CRS3123 is primarily active against Clostridioides difficile, including hypervirulent and drug-resistant strains such as the BI/NAP1/027 ribotype. In addition to its profound efficacy against C. difficile, CRS3123 exhibits activity against a panel of other clinically relevant aerobic Gram-positive bacteria.[2]

Inactive Organisms

A significant advantage of CRS3123 is its lack of activity against the majority of Gram-negative bacteria and a wide array of beneficial gut anaerobes.[2][6] This includes important commensal genera such as Bacteroides, Bifidobacterium, and many Lactobacillus species.[2] This narrow spectrum is attributed to the structural differences between the bacterial MetRS enzymes.[4]

Quantitative Antimicrobial Susceptibility

The in vitro potency of CRS3123 has been quantified using minimum inhibitory concentration (MIC) assays. The following tables summarize the MIC values for a range of organisms.

Table 1: In Vitro Activity of CRS3123 Against Clostridioides difficile

| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |

| Clinical Isolates | 108 | 0.5 - 1 | 1 |

| Epidemic BI/NAP1/027 | Not Specified | 0.5 - 1 | Not Specified |

Data sourced from multiple in vitro studies.[1][7]

Table 2: In Vitro Activity of CRS3123 Against Other Gram-Positive Bacteria

| Organism | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | < 1 |

| Streptococcus pyogenes | < 1 |

| Enterococcus faecalis | < 1 |

| Enterococcus faecium | < 1 |

MIC₉₀ represents the concentration required to inhibit the growth of 90% of isolates.

Table 3: Organisms Not Susceptible to CRS3123

| Organism/Group | Reason for Non-Susceptibility |

| Most Gram-negative bacteria | Possess Type 2 MetRS |

| Bacteroides spp. | Commensal gut anaerobes |

| Bifidobacterium spp. | Commensal gut anaerobes |

| Lactobacillus spp. | Commensal gut anaerobes |

| Commensal Clostridia | Sparing of beneficial clostridia |

The selectivity of CRS3123 helps in preserving the natural gut flora.[2][4]

Mechanism of Action: Inhibition of Methionyl-tRNA Synthetase

CRS3123 exerts its antimicrobial effect by inhibiting bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis.[3][5] Specifically, it targets the type 1 MetRS found in susceptible Gram-positive bacteria.[2][4] This inhibition blocks the attachment of methionine to its corresponding tRNA, thereby halting protein elongation and leading to bacterial cell death.[5] This targeted mechanism not only inhibits bacterial growth but has also been shown to prevent toxin production and spore formation in C. difficile.[3][5][7]

Mechanism of CRS3123 Action.

Experimental Protocols

In Vitro Susceptibility Testing (General Protocol)

Minimum inhibitory concentrations (MICs) are typically determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains : A panel of clinical isolates of C. difficile and other relevant Gram-positive organisms are cultured on appropriate agar (B569324) media.

-

Inoculum Preparation : Bacterial colonies are suspended in a suitable broth to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard.

-

Drug Dilution : CRS3123 dihydrochloride is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation : Each well is inoculated with the standardized bacterial suspension.

-

Incubation : Plates are incubated under anaerobic conditions for C. difficile and aerobic conditions for other bacteria at 37°C for 24-48 hours.

-

MIC Determination : The MIC is recorded as the lowest concentration of CRS3123 that completely inhibits visible bacterial growth.

In Vivo Hamster Model of C. difficile Infection

The efficacy of CRS3123 has been evaluated in a well-established golden Syrian hamster model of CDI.[1][7]

-

Induction of Susceptibility : Hamsters are pre-treated with an oral dose of clindamycin (B1669177) to disrupt their native gut microbiota, rendering them susceptible to C. difficile infection.

-

Infection : Animals are challenged with an oral gavage of a standardized suspension of C. difficile spores or vegetative cells.

-

Treatment : CRS3123 is administered orally at varying doses, typically starting 24 hours post-infection and continuing for a specified duration (e.g., 5-10 days). A control group receives a placebo or a standard-of-care antibiotic like vancomycin.

-

Monitoring : Animals are monitored daily for clinical signs of CDI, including diarrhea, weight loss, and mortality.

-

Endpoint Analysis : Primary endpoints often include survival rates and time to onset of diarrhea. Secondary endpoints may involve quantification of C. difficile and toxin levels in cecal contents.

Workflow of the Hamster Model for CDI.

Phase 2 Clinical Trial Design

The safety and efficacy of CRS3123 in humans have been assessed in randomized, double-blind, comparator-controlled clinical trials.[4][8][9]

-

Patient Population : Adults with a primary episode or first recurrence of CDI, confirmed by the presence of C. difficile toxin in the stool.[8]

-

Study Arms :

-

Treatment Duration : 10 days for all treatment arms.[8]

-

Primary Endpoints :

-

Secondary Endpoints :

Phase 2 Clinical Trial Workflow.

Conclusion

This compound is a promising, narrow-spectrum antibiotic with potent and selective activity against Clostridioides difficile and other clinically important Gram-positive pathogens. Its unique mechanism of action, targeting bacterial methionyl-tRNA synthetase, coupled with its minimal impact on the commensal gut microbiota, positions it as a valuable candidate for the treatment of CDI. The data from in vitro, in vivo, and clinical studies collectively underscore the potential of CRS3123 to address the unmet medical needs in the management of C. difficile infections. Further clinical development will be crucial in fully elucidating its therapeutic benefits.

References

- 1. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crestonepharma.com [crestonepharma.com]

- 4. crestonepharma.com [crestonepharma.com]

- 5. Crestone Announces Positive Data From Phase 2 Clinical Trial of CRS3123 for C. Difficile Infections (CDI) [businesswire.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. crestonepharma.com [crestonepharma.com]

- 9. biospace.com [biospace.com]

- 10. contagionlive.com [contagionlive.com]

CRS3123 Dihydrochloride: A Deep Dive into Target Selectivity and Specificity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CRS3123 dihydrochloride (B599025) is a first-in-class, narrow-spectrum antibacterial agent in development for the treatment of Clostridioides difficile infection (CDI). Its innovative mechanism of action, targeting a crucial bacterial enzyme, methionyl-tRNA synthetase (MetRS), allows for high potency against C. difficile while minimizing disruption to the normal gut microbiota. This technical guide provides a comprehensive overview of the target selectivity and specificity of CRS3123, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Introduction

Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated pathogen.[1][2] Current broad-spectrum antibiotic treatments for CDI can disrupt the protective gut microbiome, leading to high rates of recurrence.[1][2] CRS3123 represents a promising alternative by selectively targeting the pathogen.[3][4] This guide delves into the molecular basis for the targeted activity of CRS3123, a critical attribute for its efficacy and safety profile.

Mechanism of Action: Targeting Methionyl-tRNA Synthetase

CRS3123 exerts its antibacterial effect by inhibiting methionyl-tRNA synthetase (MetRS), an essential enzyme in bacterial protein synthesis.[1][3][5] MetRS is responsible for the acylation of tRNA with methionine, a critical step in the initiation and elongation of polypeptide chains. By binding to MetRS, CRS3123 prevents the formation of methionyl-tRNA, thereby halting protein synthesis and leading to bacterial cell death.[4]

The selectivity of CRS3123 stems from its specific interaction with the type 1 MetRS (MetRS1) found in certain bacteria, including C. difficile.[3] In contrast, most Gram-negative bacteria and many commensal gut microbes possess a structurally distinct type 2 MetRS (MetRS2), which is not significantly inhibited by CRS3123.[3] This differential targeting is the foundation of its narrow-spectrum activity.

References

- 1. Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules [bio-protocol.org]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

CRS3123 Dihydrochloride: A Profile of On-Target Specificity and Off-Target Considerations

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CRS3123 dihydrochloride (B599025) is a novel, narrow-spectrum antimicrobial agent under development for the treatment of Clostridioides difficile infection (CDI).[1][2][3][4] As a first-in-class inhibitor of bacterial methionyl-tRNA synthetase (MetRS), CRS3123 presents a highly targeted mechanism of action with significant potential to minimize the off-target effects commonly associated with broad-spectrum antibiotics, particularly the disruption of the normal gut microbiota. This guide provides a comprehensive overview of the known on-target and off-target profile of CRS3123, with a focus on its selectivity, clinical safety data, and the methodologies used in its evaluation.

Core Mechanism of Action: High Specificity for Bacterial MetRS

CRS3123 is a small molecule that potently and selectively inhibits the type 1 methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis in certain bacteria.[1][5][6][7] This targeted inhibition effectively blocks the growth of C. difficile, as well as toxin production and spore formation, which are critical virulence factors in CDI.[1][8][9]

The specificity of CRS3123 is rooted in the phylogenetic differences between bacterial and human MetRS enzymes. The drug is highly active against bacteria expressing type 1 MetRS, which includes C. difficile and other aerobic Gram-positive bacteria.[5] Conversely, it displays little to no activity against bacteria with type 2 MetRS, such as most Gram-negative bacteria, and crucial commensal anaerobes like Bacteroides and Bifidobacteria.[5][8][10][11]

Crucially, the MetRS target of CRS3123 is not present in human cells.[6][9] In vitro studies have demonstrated a high degree of selectivity, with CRS3123 exhibiting over 1,000-fold greater activity against C. difficile MetRS compared to human mitochondrial MetRS and more than 1,000,000-fold selectivity over human cytoplasmic MetRS.[11] This high degree of selectivity is a key factor in the favorable safety profile of CRS3123.

Figure 1: Mechanism of Action and Selectivity of CRS3123.

Off-Target Profile: Clinical and Preclinical Observations

Given its specific mechanism of action, the primary "off-target" consideration for CRS3123 is its effect on the commensal gut microbiota. Clinical studies have consistently demonstrated that CRS3123 has minimal impact on the normal gut flora, a significant advantage over broad-spectrum antibiotics like vancomycin.[2][3][8]

Clinical Safety and Tolerability

Phase 1 and Phase 2 clinical trials have established a favorable safety profile for CRS3123, with low systemic absorption following oral administration.[5][8] The drug is generally well-tolerated, with no serious treatment-emergent adverse events reported in Phase 2 trials.[2][3][9]

A summary of treatment-emergent adverse events (TEAEs) from a Phase 1 single-ascending-dose study is presented below. It is important to note that the frequency of these events did not increase with the dose and were of mild to moderate severity.[12][13][14]

| Adverse Event | CRS3123-Treated Subjects (n=30) | Placebo-Treated Subjects (n=10) |

| Decreased Hemoglobin | 7 (23.3%) | 0 |

| Headache | 6 (20.0%) | 2 (20.0%) |

| Abnormal Urine Analysis | 6 (20.0%) | 2 (20.0%) |

| Positive Urine Leukocyte Esterase | 5 (16.7%) | 1 (10.0%) |

| Table 1: Summary of Most Frequent Adverse Events in a Phase 1 Single-Ascending-Dose Study. Data adapted from published clinical trial results.[15] |

Experimental Methodologies

The evaluation of CRS3123's safety and off-target profile has been conducted through a series of rigorous preclinical and clinical studies.

Phase 1 Clinical Trial Protocol (Multiple-Ascending-Dose)

-

Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending-dose study was conducted in healthy adult subjects.[5]

-

Population: Thirty healthy subjects, aged 18 to 45 years, were enrolled.[5]

-

Dosing: Subjects were randomized into three cohorts of ten, receiving either CRS3123 (200, 400, or 600 mg) or a placebo orally twice daily for 10 days.[5]

-

Assessments: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[5][16] Pharmacokinetic parameters were determined from plasma and fecal concentrations of CRS3123.[5] The impact on gut microbiota was evaluated through analysis of stool samples.[5]

References

- 1. crestonepharma.com [crestonepharma.com]

- 2. Narrow-spectrum drug shows promise against C diff infection in phase 2 trial | CIDRAP [cidrap.umn.edu]

- 3. Crestone Releases Encouraging Phase 2 Trial Results for CRS3123 in Treating C. Difficile Infections (CDI) [synapse.patsnap.com]

- 4. contagionlive.com [contagionlive.com]

- 5. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic CRS3123 to Treat C. difficile Infections - BioSpace [biospace.com]

- 7. contagionlive.com [contagionlive.com]

- 8. crestonepharma.com [crestonepharma.com]

- 9. crestonepharma.com [crestonepharma.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

CRS3123 Dihydrochloride: An In-depth Technical Guide to its Intellectual Property and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS3123 dihydrochloride (B599025), a novel, narrow-spectrum antibiotic, is a promising therapeutic candidate for the treatment of Clostridioides difficile infection (CDI). Developed by Crestone, Inc., this small molecule inhibitor targets a crucial bacterial enzyme, methionyl-tRNA synthetase (MetRS), distinguishing it from currently available treatments. Its targeted mechanism of action allows for the potent inhibition of C. difficile while minimizing disruption to the protective gut microbiota, a significant advantage in preventing CDI recurrence. This guide provides a comprehensive overview of the intellectual property landscape surrounding CRS3123 dihydrochloride, its mechanism of action, and the key experimental data supporting its development.

Intellectual Property Landscape

The intellectual property portfolio for this compound, formerly known as REP3123, is anchored by a series of patents assigned to Crestone, Inc. These patents provide broad protection covering the composition of matter, methods of use, and pharmaceutical formulations.

Core Patents

A cornerstone of the patent protection for CRS3123 is a patent family covering substituted heterocyclic compounds as inhibitors of bacterial methionyl-tRNA synthetase and their use in treating bacterial infections, particularly those caused by C. difficile.

Key Patent Families:

| Patent/Application Number | Title | Key Claims Coverage |

| US 8,658,670 B2 | Methods and compounds for treatment of clostridium based infection | Composition of matter for a class of methionyl-tRNA synthetase inhibitors, including the core scaffold of CRS3123. Methods of treating C. difficile infection by administering these compounds. |

| US 9,278,091 B2 | Compounds for the treatment of Clostridium difficile associated disease | Specific chemical structures related to CRS3123 and their use in treating CDI. Pharmaceutical compositions containing these compounds. |

| US 9,314,456 B2 | Antibacterial compounds | Further claims on related chemical structures and their application in treating bacterial infections. |

These patents collectively establish a robust intellectual property framework for CRS3123, encompassing its chemical structure, its therapeutic application against CDI, and its formulation into pharmaceutical products. The claims are generally directed to a class of diaryldiamine compounds that selectively inhibit the bacterial MetRS enzyme.

Mechanism of Action: Targeting Methionyl-tRNA Synthetase

CRS3123 exerts its antibacterial effect by potently and selectively inhibiting the bacterial type 1 methionyl-tRNA synthetase (MetRS). This enzyme is essential for protein synthesis, as it catalyzes the charging of methionine onto its cognate tRNA. By blocking this crucial step, CRS3123 effectively halts protein production in susceptible bacteria, leading to the cessation of growth and toxin production.

A key advantage of CRS3123 is its narrow spectrum of activity. It is highly active against bacteria that possess the type 1 MetRS, which includes C. difficile and other pathogenic Gram-positive bacteria. Conversely, it has minimal activity against many commensal gut bacteria and human cells, which utilize a different type of MetRS (type 2). This selectivity is crucial for preserving the natural gut microbiome, which is often disrupted by broad-spectrum antibiotics, leading to an increased risk of CDI recurrence.

The following diagram illustrates the signaling pathway inhibited by CRS3123.

Preclinical and Clinical Data

CRS3123 has undergone extensive preclinical and clinical evaluation, demonstrating its potential as a safe and effective treatment for CDI.

In Vitro Activity

CRS3123 exhibits potent in vitro activity against a wide range of C. difficile clinical isolates, including hypervirulent strains.

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Clostridioides difficile | 0.25 - 1 | 0.5 | 1 |

Data synthesized from published studies.

Clinical Trials

Phase 1 clinical trials in healthy volunteers demonstrated that CRS3123 is well-tolerated with limited systemic absorption, leading to high concentrations in the gastrointestinal tract where the infection resides.

A Phase 2 clinical trial compared the efficacy and safety of CRS3123 with vancomycin (B549263), the standard of care for CDI. The trial was a randomized, double-blind, active-controlled study in patients with primary or first recurrence of CDI.

Phase 2 Clinical Trial Design:

| Parameter | CRS3123 Arm | Vancomycin Arm |

| Dosage | 400 mg orally twice daily | 125 mg orally four times daily |

| Treatment Duration | 10 days | 10 days |

| Primary Endpoint | Clinical cure rate at the end of treatment | Clinical cure rate at the end of treatment |

| Secondary Endpoint | Rate of CDI recurrence | Rate of CDI recurrence |

The results of the Phase 2 trial were positive, with CRS3123 demonstrating non-inferiority to vancomycin in achieving clinical cure and showing a trend towards a lower rate of recurrence.

The following diagram outlines the workflow of the Phase 2 clinical trial.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of CRS3123.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of CRS3123 is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Protocol:

-

Bacterial Culture: C. difficile strains are grown anaerobically in supplemented brain-heart infusion (BHI) broth.

-

Drug Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in BHI broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the C. difficile strain to a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation: The microtiter plates are incubated anaerobically at 37°C for 24-48 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of CRS3123 that completely inhibits visible bacterial growth.

Methionyl-tRNA Synthetase (MetRS) Inhibition Assay

This biochemical assay quantifies the inhibitory activity of CRS3123 against its molecular target, the MetRS enzyme.

Protocol:

-

Enzyme and Substrates: Recombinant C. difficile MetRS enzyme is purified. The substrates for the reaction are L-[35S]-methionine, ATP, and a cognate tRNAMet transcript.

-

Reaction Mixture: The assay is performed in a reaction buffer containing the MetRS enzyme, ATP, and varying concentrations of CRS3123.

-

Initiation: The reaction is initiated by the addition of L-[35S]-methionine and tRNAMet.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Quenching and Precipitation: The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the charged tRNA.

-

Measurement: The precipitated, radiolabeled Met-tRNAMet is collected on a filter, and the amount of radioactivity is quantified using a scintillation counter. The IC50 value (the concentration of CRS3123 that inhibits 50% of the enzyme activity) is then calculated.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Clostridioides difficile infection. Its novel mechanism of action, narrow spectrum of activity, and promising clinical data are supported by a strong intellectual property position. For researchers and drug development professionals, CRS3123 serves as a compelling case study in the design and evaluation of next-generation antibiotics that address the urgent threat of antimicrobial resistance while minimizing collateral damage to the host microbiome. The detailed understanding of its patent landscape and the experimental validation of its activity are crucial for its continued development and eventual clinical application.

Methodological & Application

Application Notes and Protocols for CRS3123 Dihydrochloride In Vitro Assays

For Research Use Only.

Introduction

CRS3123 is a novel, narrow-spectrum antibacterial agent that functions as a potent inhibitor of bacterial methionyl-tRNA synthetase (MetRS).[1][2] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of CRS3123 dihydrochloride (B599025) against Clostridioides difficile (C. difficile). CRS3123 acts by inhibiting the type 1 MetRS, an enzyme essential for protein translation in certain bacteria, including C. difficile.[3] This targeted action leads to the inhibition of bacterial growth, as well as the production of toxins and the formation of spores, which are critical factors in the pathogenesis of C. difficile infection (CDI).[1][3][4] Notably, CRS3123 shows minimal activity against many commensal gut bacteria, suggesting a lower potential for disrupting the natural gut microbiota.[3][5][6]

These protocols are intended for researchers, scientists, and drug development professionals investigating new treatments for CDI.

Data Summary

The following tables summarize the in vitro activity of CRS3123 against C. difficile and its selectivity.

Table 1: Minimum Inhibitory Concentration (MIC) of CRS3123 against C. difficile

| Organism | Number of Isolates | MIC Range (mg/L) | MIC90 (mg/L) | Reference |

| Clostridioides difficile | 108 | 0.5 - 1 | 1 | [7] |

| Clostridioides difficile | 50 | 0.5 - 1 | Not Reported | [6] |

Table 2: In Vitro Activity of CRS3123 on C. difficile Toxin Production and Sporulation

| Assay | Concentration (mg/L) | Effect | Reference |

| Toxin Production Inhibition | 1 | Inhibition of de novo toxin production in high-density cultures | [7][8] |

| Sporulation Reduction | 1 | >10-fold reduction in sporulation | [7][9] |

Table 3: Selectivity of CRS3123

| Organism/Enzyme | Activity/Selectivity | Reference |

| Gram-negative anaerobes (e.g., Bacteroides) | Lacked activity | [3][6] |

| Bifidobacteria | Lacked activity | [3][6] |

| Lactobacillus spp. | Lacked activity | [3][6] |

| Human mitochondrial MetRS | >1,000-fold selectivity for C. difficile MetRS | [7][9] |

| Human cytoplasmic MetRS | >1,000,000-fold selectivity for C. difficile MetRS | [7][9] |

Signaling Pathway and Mechanism of Action

CRS3123 specifically targets and inhibits the bacterial methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein synthesis. By blocking the function of MetRS, CRS3123 prevents the incorporation of methionine into newly synthesized proteins. This disruption of protein synthesis has several downstream effects on C. difficile, including the cessation of cell growth and the inhibition of both toxin production and spore formation.

Caption: Mechanism of action of CRS3123 in C. difficile.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the MIC of CRS3123 against C. difficile using the agar (B569324) dilution method, as referenced in published studies.[6]

Caption: Workflow for MIC determination by agar dilution.

Materials:

-

CRS3123 dihydrochloride

-

C. difficile clinical isolates

-

Supplemented Brucella agar

-

Laked sheep blood (5%)

-

Anaerobic gas generating system

-

Sterile petri dishes, tubes, and pipettes

-

0.5 McFarland standard

-

Inoculator

Procedure:

-

Preparation of CRS3123 Plates:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) and sterilize by filtration.

-

Perform serial twofold dilutions of the CRS3123 stock solution.

-

Prepare supplemented Brucella agar with 5% laked sheep blood and maintain at 48-50°C.

-

Add the CRS3123 dilutions to the molten agar to achieve the desired final concentrations (e.g., 0.06 to 64 mg/L). Also prepare a drug-free control plate.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Culture C. difficile isolates on Brucella agar anaerobically for 24-48 hours.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates in an anaerobic environment at 37°C for 48 hours.

-

-

MIC Determination:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of CRS3123 that completely inhibits visible growth.

-

Toxin Production Inhibition Assay

This protocol is designed to assess the effect of CRS3123 on C. difficile toxin production, which can be measured by cytotoxicity assays on a sensitive cell line.[8]

Caption: Workflow for C. difficile toxin inhibition assay.

Materials:

-

C. difficile strain

-

Appropriate broth medium (e.g., pre-reduced brain-heart infusion broth)

-

This compound

-

Vero cells or other suitable cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Microscope

Procedure:

-

Culture Preparation:

-

Grow C. difficile in broth to a high cell density under anaerobic conditions.

-

Add CRS3123 at a sub-inhibitory concentration (e.g., 1 mg/L) to the culture. Include a vehicle-treated control.

-

Continue incubation for an additional 24 hours to allow for toxin production.

-

-

Supernatant Collection:

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant and sterilize it through a 0.22 µm filter.

-

-

Cytotoxicity Assay:

-

Seed Vero cells in a 96-well plate and grow to confluency.

-

Remove the cell culture medium and add serial dilutions of the filtered supernatant from both the CRS3123-treated and control cultures.

-

Incubate the plate for 24-48 hours.

-

Examine the cells microscopically for cytopathic effects (CPE), such as cell rounding.

-

The level of toxin production can be quantified by determining the highest dilution of supernatant that causes CPE. A reduction in CPE in the CRS3123-treated samples indicates inhibition of toxin production.

-

Spore Formation Inhibition Assay

This protocol quantifies the effect of CRS3123 on the sporulation of C. difficile.[7][8]

References

- 1. crestonepharma.com [crestonepharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Multiple-Ascending-Dose Phase 1 Clinical Study of the Safety, Tolerability, and Pharmacokinetics of CRS3123, a Narrow-Spectrum Agent with Minimal Disruption of Normal Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crestone, Inc. Enrolls First Patient in Phase 2 Clinical Trial for Novel Antibiotic CRS3123 to Treat C. difficile Infections - BioSpace [biospace.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative in vitro activity of REP3123 against Clostridium difficile and other anaerobic intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety, Tolerability, Systemic Exposure, and Metabolism of CRS3123, a Methionyl-tRNA Synthetase Inhibitor Developed for Treatment of Clostridium difficile, in a Phase 1 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

Preparing Stock Solutions of CRS3123 Dihydrochloride for Experimental Use

Application Note and Protocol

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of CRS3123 dihydrochloride (B599025), a potent inhibitor of methionyl-tRNA synthetase. These guidelines are intended for researchers, scientists, and drug development professionals conducting in vitro and in vivo experiments.

Introduction

CRS3123 is a narrow-spectrum antibiotic that selectively inhibits the methionyl-tRNA synthetase (MetRS) of Gram-positive bacteria, including Clostridioides difficile.[1][2] Its mechanism of action involves the inhibition of protein synthesis, which in turn prevents toxin production and sporulation in susceptible bacteria.[1][2][3] Accurate and consistent preparation of CRS3123 dihydrochloride stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary steps for proper handling, dissolution, and storage of this compound.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 586.17 g/mol [4] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO. Very low water solubility (0.00154 mg/mL)[5] |

| Storage of Powder | 2 years at -20°C, dry and sealed[4][6] |

| CAS Number | 1013915-99-5[4] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety and Handling Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed.

-

Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the powdered form and concentrated stock solutions.

-

Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution and avoid direct skin contact.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This is particularly important for DMSO, which can solidify at lower temperatures.

-

Weighing the Compound:

-

Tare a sterile, empty microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.86 mg of the compound. Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 586.17 g/mol = 0.0058617 g = 5.86 mg

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed powder. For the example above, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

-

Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

-

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration.

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Dilution:

-

Perform serial dilutions in your experimental medium to reach the final working concentration.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low enough to not affect the cells, typically below 0.5%.[7][8]

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.

-

-

Use: Use the freshly prepared working solution immediately in your experiments.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.

Signaling Pathway of CRS3123

CRS3123 acts by inhibiting the bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme in protein synthesis.

References

- 1. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]

- 4. abmole.com [abmole.com]

- 5. quora.com [quora.com]

- 6. This compound|CAS 1013915-99-5|DC Chemicals [dcchemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for CRS3123 Dihydrochloride in Methionyl-tRNA Synthetase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS3123 dihydrochloride (B599025) is a novel, narrow-spectrum antibacterial agent that specifically targets methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis in certain bacteria.[1][2][3] Its primary application is in the development of treatments for Clostridioides difficile infection (CDI).[1][4][5] CRS3123 demonstrates potent activity against C. difficile, including the inhibition of toxin production and sporulation, while exhibiting minimal disruption to the normal gut microbiota.[1][2][6][7] This characteristic is attributed to its selective inhibition of the type 1 MetRS found in bacteria like C. difficile, which is distinct from the MetRS found in most Gram-negative bacteria and humans.[2][7][8]

These application notes provide a comprehensive overview of CRS3123, including its mechanism of action, key experimental data, and detailed protocols for its in vitro evaluation.

Mechanism of Action

CRS3123 functions by inhibiting bacterial methionyl-tRNA synthetase (MetRS).[3] MetRS is a crucial enzyme that catalyzes the attachment of methionine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[9] By blocking MetRS, CRS3123 effectively halts protein production in susceptible bacteria, leading to the cessation of growth, toxin synthesis, and spore formation.[1][7][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for CRS3123 dihydrochloride from preclinical and clinical studies.

Table 1: In Vitro Activity of CRS3123 against C. difficile

| Parameter | Value | Reference |

| MIC range against clinical isolates | 0.5 - 1 µg/mL | [10] |

| MIC90 | 1 µg/mL | [2] |

| Concentration for toxin production inhibition | 1 µg/mL | [10][11] |

| Concentration for >10-fold sporulation reduction | 1 µg/mL | [10] |

Table 2: Phase 2 Clinical Trial Efficacy Data (CRS3123 vs. Vancomycin)

| Outcome | CRS3123 (200 mg & 400 mg combined) | Vancomycin (125 mg) | Reference |

| Clinical Cure Rate (Day 12) | 97% (28/29) | 93% (13/14) | [7][12] |

| CDI Recurrence Rate (Day 40) | 4% | 23% | [7] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of CRS3123 are provided below.

Methionyl-tRNA Synthetase (MetRS) Inhibition Assay

This assay determines the inhibitory activity of CRS3123 on the aminoacylation activity of MetRS.

Protocol:

-

Protein Purification: Purify recombinant C. difficile MetRS using standard chromatographic techniques.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 40 mM MgCl2, 1 mM DTT).

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the reaction buffer.

-

Assay Plate Setup: In a 96-well plate, add the purified MetRS enzyme, ATP, L-methionine, and total tRNA from E. coli.

-

Initiate Reaction: Add the CRS3123 dilutions to the wells and incubate at room temperature for 30 minutes.

-

Measurement:

-

ATP Consumption Method: Measure the remaining ATP concentration using a commercial ATP quantitation kit.

-

Radiolabel Method: Use [3H]-methionine and measure its incorporation into tRNA by scintillation counting.

-

-

Data Analysis: Calculate the percent inhibition for each CRS3123 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of CRS3123 that inhibits the visible growth of C. difficile.

Protocol:

-

Bacterial Inoculum Preparation: Culture C. difficile anaerobically on appropriate agar (B569324) (e.g., Brucella agar) at 37°C. Prepare a bacterial suspension in pre-reduced broth (e.g., supplemented Brucella broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

CRS3123 Dilution Series: Prepare a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared C. difficile suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plate anaerobically at 37°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of CRS3123 in which no visible bacterial growth (turbidity) is observed.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of CRS3123 against C. difficile over time.

Protocol:

-

Inoculum Preparation: Prepare a mid-logarithmic phase culture of C. difficile in a suitable broth.

-

Assay Setup: In sterile tubes or flasks, add fresh broth containing CRS3123 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free growth control.

-

Inoculation: Inoculate each tube with the C. difficile culture to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation and Sampling: Incubate the tubes anaerobically at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots in a suitable diluent and plate onto agar plates. Incubate the plates anaerobically and count the number of colony-forming units (CFU).

-

Data Analysis: Plot the log10 CFU/mL versus time for each CRS3123 concentration. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.

In Vitro Toxin Production and Sporulation Assay

This protocol assesses the effect of CRS3123 on C. difficile toxin production and spore formation.

Protocol:

-

Culture Preparation: Grow C. difficile in a sporulation-inducing medium (e.g., 70:30 medium) in the presence of sub-inhibitory concentrations of CRS3123 (e.g., 0.25x or 0.5x MIC).

-

Toxin Analysis: After a defined incubation period (e.g., 48-72 hours), centrifuge the cultures. Analyze the supernatant for toxin A and B levels using commercial enzyme-linked immunosorbent assays (ELISAs).

-

Sporulation Quantification:

-

Treat a portion of the culture with ethanol (B145695) to kill vegetative cells.

-

Perform serial dilutions of the ethanol-treated and untreated cultures and plate them on agar.

-

Incubate the plates and count the colonies.

-

The sporulation frequency is calculated as the ratio of CFU from the ethanol-treated sample (spores) to the CFU from the untreated sample (total viable cells).

-

Cytotoxicity Assay

This assay evaluates the potential toxicity of CRS3123 against mammalian cells, such as human gut epithelial cell lines (e.g., Caco-2).

Protocol:

-

Cell Culture: Culture a human gut epithelial cell line in a 96-well plate until a confluent monolayer is formed.

-

Compound Exposure: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (no drug) and a positive control for cytotoxicity (e.g., a known toxin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

-

Fluorescent Dye-Based Assays: Use commercially available kits that employ fluorescent dyes to differentiate between live and dead cells (e.g., calcein-AM/ethidium homodimer-1 staining).

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of the cells are non-viable.

Conclusion

This compound represents a promising therapeutic candidate for CDI by selectively inhibiting bacterial MetRS. The provided application notes and protocols offer a framework for researchers to further investigate its mechanism of action and preclinical efficacy. The narrow-spectrum activity and minimal impact on the gut microbiome highlight its potential as a superior treatment option compared to broad-spectrum antibiotics.

References

- 1. Determination of the in vitro Sporulation Frequency of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. Frontiers | Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence [frontiersin.org]

- 4. Inhibition of Methionyl-tRNA Synthetase by REP8839 and Effects of Resistance Mutations on Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 8. emerypharma.com [emerypharma.com]

- 9. Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Clostridium difficile minimum inhibitory concentrations obtained using agar dilution vs broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]

Measuring the Potency of CRS3123 Dihydrochloride Against Clostridioides difficile: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of CRS3123 dihydrochloride (B599025), a novel methionyl-tRNA synthetase inhibitor, against Clostridioides difficile. The methodologies outlined below are based on established standards for antimicrobial susceptibility testing of anaerobic bacteria, ensuring reliable and reproducible results for research and drug development purposes.

Introduction

Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a pressing public health concern. CRS3123 is an investigational narrow-spectrum antibiotic that targets the bacterial methionyl-tRNA synthetase (MetRS), an essential enzyme for protein synthesis.[1][2][3][4] This unique mechanism of action makes it a promising candidate for treating CDI with minimal disruption to the normal gut microbiota.[1][2][5] In vitro studies have demonstrated its potent activity against a wide array of C. difficile strains, including the epidemic BI/NAP1/027 strain, with MIC values typically ranging from 0.5 to 1 µg/ml.[6] Furthermore, CRS3123 has been shown to inhibit toxin production and sporulation in C. difficile.[1][2][6][7]

Accurate determination of the MIC is a critical step in evaluating the efficacy of a novel antimicrobial agent. This document provides a comprehensive protocol for measuring the MIC of CRS3123 dihydrochloride against C. difficile using the agar (B569324) dilution method, recognized as the gold standard by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Experimental Protocols

Materials and Reagents

-

This compound powder

-

Clostridioides difficile strains (including quality control strains, e.g., ATCC® 700057)

-

Brucella Agar or Wilkins-Chalgren Agar

-

Laked sheep blood or horse blood

-

Vitamin K1

-

Sterile distilled water or other appropriate solvent for CRS3123

-

Anaerobic gas generating system or anaerobic chamber

-

McFarland turbidity standards (0.5 and 1.0)

-

Sterile petri dishes, tubes, and pipettes

Preparation of this compound Stock Solution

-

Aseptically weigh a precise amount of this compound powder.

-

Reconstitute the powder in a suitable sterile solvent (e.g., sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solubility of this compound should be confirmed prior to preparation.

-

Ensure the stock solution is well-dissolved and filter-sterilize if necessary.

-

Prepare serial twofold dilutions of the stock solution to be used for incorporation into the agar.

Agar Plate Preparation (Agar Dilution Method)

-

Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL) according to the manufacturer's instructions.

-

Autoclave the medium and allow it to cool to 48-50°C in a water bath.

-

Add the appropriate volume of each this compound dilution to individual sterile, empty petri dishes. The volume of the drug solution should be a small fraction of the total agar volume to avoid significant dilution of the agar concentration (e.g., 1 mL of drug solution to 19 mL of molten agar).

-

Add 19 mL of the molten, supplemented Brucella agar to each plate containing the drug dilution.

-

Immediately swirl the plates gently to ensure uniform distribution of the antimicrobial agent.

-

Prepare a control plate containing agar and the drug diluent (without CRS3123) to serve as a growth control.

-

Allow the agar to solidify at room temperature.

-

The final concentrations of CRS3123 in the agar plates should typically range from 0.06 to 64 µg/mL to encompass the expected MIC values for susceptible and potentially resistant strains.

Inoculum Preparation

-

Subculture C. difficile isolates from frozen stocks onto supplemented Brucella agar plates and incubate anaerobically at 37°C for 48 hours to ensure purity and viability.

-

Select several well-isolated colonies and suspend them in a suitable broth (e.g., pre-reduced Brucella broth).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:10 in the same broth to achieve a final inoculum concentration of approximately 1.5 x 10^7 CFU/mL.

Inoculation and Incubation

-

Using a multipoint inoculator (e.g., a Steers replicator), inoculate the prepared agar plates with the standardized C. difficile suspensions. Each spot should deliver approximately 1-2 µL of the bacterial suspension, resulting in a final inoculum of 10^4 to 10^5 CFU per spot.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber or jar with a gas-generating system) at 37°C for 48 hours.

MIC Determination

-

After incubation, examine the plates for bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the C. difficile isolate. A faint haze or a single colony at the inoculation spot is disregarded.

-

The growth control plate should show confluent growth.

-

Include a known quality control strain with a defined MIC range for CRS3123 (if available) or other control compounds to ensure the validity of the experiment.

Data Presentation

The results of the MIC testing should be presented in a clear and organized manner. The following table provides a template for summarizing the quantitative data.

| C. difficile Isolate | CRS3123 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Metronidazole MIC (µg/mL) | Notes |

| Strain 1 | 0.5 | 1 | 0.25 | Clinical Isolate |

| Strain 2 | 1 | 1 | 0.5 | Ribotype 027 |

| Strain 3 | 0.25 | 0.5 | 0.25 | |

| ATCC® 700057 (QC) | 0.5 | 1 | 0.25 | Quality Control |

Visualizing the Experimental Workflow and Mechanism of Action